molecular formula C21H27NO2 B1385363 N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine CAS No. 1040680-89-4

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine

Cat. No. B1385363
CAS RN: 1040680-89-4
M. Wt: 325.4 g/mol
InChI Key: JSBVGRXAPMZFKJ-UHFFFAOYSA-N
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Description

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine, also known as N-Phenoxyethoxybenzylcyclohexanamine, is a synthetic compound that has been used in various scientific research applications. It has a unique structure, which makes it an attractive molecule for further study. N-Phenoxyethoxybenzylcyclohexanamine has been studied as a potential drug candidate, and has been used in various laboratory experiments.

Scientific Research Applications

Analytical Characterization and Biological Matrices Detection

Analytical profiles of substances similar to N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine, such as arylcyclohexylamines, have been characterized using various analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography-mass spectrometry. These methods are crucial for identifying and quantifying such compounds in biological matrices like blood, urine, and vitreous humor, thereby aiding forensic and toxicological investigations (De Paoli et al., 2013).

Synthesis and Structural Insights

Research has focused on synthesizing and understanding the structural characteristics of compounds related to N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine. For example, studies on cyclohexanamine derivatives have led to the synthesis of complex molecules like cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate, providing insights into their crystal structure and potential applications in various fields such as material science and pharmacology (Li et al., 2017).

Antioxidant Activity and DNA-Binding Studies

Compounds bearing the cyclohexanamine moiety have been evaluated for their antioxidant activity and DNA-binding properties. For instance, 1-cyclohexyl-3-tosylurea and its complexes have shown significant antioxidant capabilities and the ability to bind to DNA via groove binding modes, suggesting their potential in therapeutic applications and biochemical research (Xi et al., 2008).

Metabolic and Toxicological Profiling

Understanding the metabolic pathways and potential toxicological impacts of compounds like N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine is essential for assessing their safety and efficacy. Research in this area includes the study of the metabolism of related designer drugs, providing insights into their metabolic fate, toxicological profile, and the development of detection methods in biological specimens, which is crucial for public health and safety measures (Sauer et al., 2008).

properties

IUPAC Name

N-[[3-(2-phenoxyethoxy)phenyl]methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-3-9-19(10-4-1)22-17-18-8-7-13-21(16-18)24-15-14-23-20-11-5-2-6-12-20/h2,5-8,11-13,16,19,22H,1,3-4,9-10,14-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBVGRXAPMZFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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